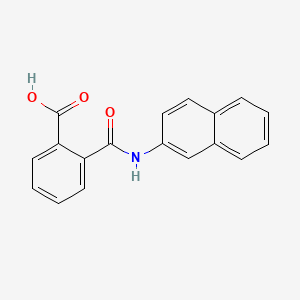

2-((2-Naphthylamino)carbonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-2-ylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-17(15-7-3-4-8-16(15)18(21)22)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQGBQARRPKYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325102 | |

| Record name | ST50539842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7554-84-9 | |

| Record name | Phthalamic acid, N-2-naphthyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50539842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-NAPHTHYLAMINO)CARBONYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Naphthylamino Carbonyl Benzoic Acid and Its Analogues

Established Synthetic Pathways and Reaction Optimization Strategies

The traditional synthesis of 2-((2-Naphthylamino)carbonyl)benzoic acid and related N-arylphthalamic acids relies on robust and well-understood chemical transformations. Optimization of these pathways often involves refining reaction conditions, employing catalytic systems, and utilizing protective group strategies to enhance yield and purity.

The most direct and established method for synthesizing this compound is the condensation reaction between phthalic anhydride (B1165640) and 2-naphthylamine (B18577). sigmaaldrich.comuni.lu This reaction is a specific example of a broader class of reactions where an amine reacts with an acid anhydride. libretexts.orgyoutube.com The fundamental mechanism involves a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the phthalic anhydride ring. youtube.com This ring-opening reaction forms the corresponding N-arylphthalamic acid, in this case, this compound, which contains both an amide and a carboxylic acid functional group. libretexts.org

The reaction can be conducted under various conditions. Laboratory-scale syntheses of analogous compounds have been performed using solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) at reflux temperatures. researchgate.net In some instances, the reaction is carried out in a molten state without any solvent. google.com The reaction of phthalic anhydride with various substituted anilines demonstrates the versatility of this method for creating a library of analogues. researchgate.net

Table 1: Examples of Phthalamic Acid Synthesis via Phthalic Anhydride Condensation

| Reactant 1 | Reactant 2 | Product |

| Phthalic Anhydride | o-Aminophenol | 2-((2-Hydroxyphenyl)carbamoyl)benzoic acid |

| Phthalic Anhydride | o-Anisidine | 2-((2-Methoxyphenyl)carbamoyl)benzoic acid |

| Phthalic Anhydride | o-Chloroaniline | 2-((2-Chlorophenyl)carbamoyl)benzoic acid |

| Data sourced from a study on the synthesis and characterization of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. researchgate.net |

While the reaction between an anhydride and an amine is generally efficient, the broader field of amide bond synthesis often employs catalytic methods to overcome challenges such as competing acid-base reactions or low reactivity. fishersci.it These catalytic strategies are crucial for optimizing the synthesis of analogues or for alternative pathways that might start from the constituent carboxylic acid and amine.

Amide bond formation is frequently facilitated by coupling reagents that activate the carboxylic acid group. fishersci.it These reagents convert the carboxyl group into a more reactive intermediate, which is then readily attacked by the amine. researchgate.net This approach is central to many organic syntheses, including peptide chemistry. fishersci.it Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which form an O-acylisourea intermediate. researchgate.net

Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are highly efficient and widely used. fishersci.it

Phosphonium Salts: BOP and PyBOP are examples of phosphonium-based coupling agents. fishersci.it

Anhydride-based Reagents: Propylphosphonic anhydride (T3P) is noted for enabling amide bond formation with low epimerization, which is particularly important when dealing with chiral substrates. organic-chemistry.org

More recently, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for amide bond formation, including the atroposelective synthesis of N-aryl phthalimides from phthalamic acids. nih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Acronyms | Mechanism of Action |

| Carbodiimides | DCC, EDC, DIC | Forms a highly reactive O-acylisourea intermediate. researchgate.net |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Activates the carboxylic acid, often via an active ester. fishersci.it |

| Phosphonium Salts | BOP, PyBOP | Forms an activated species that readily reacts with amines. fishersci.it |

| Organocatalysts | NHCs | Forms an acylazolium intermediate, activating the carbonyl group. nih.gov |

In the multistep synthesis of complex molecules or analogues of this compound, protecting groups are an indispensable tool for achieving chemoselectivity. organic-chemistry.orgwikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. pressbooks.pub

For syntheses involving substituted anilines or phthalic anhydrides, it may be necessary to protect existing functional groups such as hydroxyls, other amines, or even carboxylic acids. organic-chemistry.orgweebly.com The amine functionality is particularly nucleophilic and often requires protection. organic-chemistry.org Converting an amine to a carbamate, for example, significantly reduces its nucleophilicity. organic-chemistry.org

Essential criteria for a protecting group include ease of installation, stability under the required reaction conditions, and facile removal without affecting other parts of the molecule. pressbooks.pub An orthogonal strategy, which employs multiple protecting groups that can be removed under different, non-interfering conditions (e.g., one acid-labile and one base-labile group), allows for the selective deprotection and reaction of specific sites within a single molecule. organic-chemistry.org

Table 3: Common Amine Protecting Groups in Organic Synthesis

| Protecting Group | Acronym | Structure of Reagent | Typical Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) weebly.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) weebly.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) weebly.com |

Novel Methodologies for Enhanced Selectivity and Efficiency

The drive for greener, faster, and more efficient chemical processes has led to the development of novel synthetic methodologies. These approaches often leverage alternative energy sources or reactor technologies to improve upon classical batch chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. scispace.com The synthesis of N-arylphthalamic acids, including analogues of this compound, has been shown to be highly efficient under microwave irradiation. nih.gov This method leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating. scispace.com

Key advantages of this approach include dramatic reductions in reaction times, often from hours to mere minutes, and frequently excellent product yields. nih.gov Many of these reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.govnih.gov Research has demonstrated that microwave irradiation can produce N-arylphthalamic acids in 1-3 minutes with high yields. nih.gov The efficiency of microwave heating often surpasses that of conventional oil-bath heating, providing higher yields in significantly less time. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Arylphthalamic Acids

| Synthesis Method | Typical Reaction Time | Solvent Conditions | General Yield | Reference |

| Conventional Heating | Hours | Typically requires solvent (e.g., THF, Acetic Acid) | Variable | researchgate.netsphinxsai.com |

| Microwave Irradiation | 1-3 Minutes | Often solvent-free | Excellent | nih.gov |

While sonochemistry, the use of ultrasound to promote chemical reactions, is another energy-efficient technique, its specific application to the synthesis of this compound is less documented in readily available literature compared to the extensive reports on microwave assistance.

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. researchgate.net In a flow system, reagents are pumped through a reactor where they mix and react, and the product is collected continuously. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and safety.

The synthesis of amides is well-suited to flow chemistry. thieme-connect.de Efficient, solvent-free protocols have been developed for the continuous synthesis of amides using equipment like jacketed screw reactors. researchgate.net These systems can utilize standard coupling reagents, such as EDC, and have been successfully applied to produce a wide array of amides, demonstrating scalability up to multi-gram quantities with high conversions. researchgate.net While a specific flow synthesis for this compound is not detailed in the surveyed literature, the established continuous-flow methods for amide formation from anhydrides or carboxylic acids and amines are directly applicable. researchgate.netthieme-connect.de

Table 5: Advantages of Flow Chemistry for Amide Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, potential for hot spots | Highly efficient, excellent temperature control |

| Safety | Larger volumes of reagents pose higher risks | Small reaction volumes at any given time enhance safety |

| Scalability | Often requires re-optimization | Scaled by running the system for longer periods |

| Reproducibility | Can vary between batches | High, due to precise control of parameters |

| Process Integration | Difficult | Can integrate reaction, work-up, and purification |

| Information synthesized from principles of continuous flow synthesis. researchgate.netthieme-connect.de |

Principles of Green Chemistry in the Synthesis of this compound

The synthesis of this compound, a phthalamic acid derivative, is traditionally achieved through the acylation of 2-naphthylamine with phthalic anhydride. researchgate.net While effective, conventional methods often rely on volatile organic solvents and may require significant energy input. The application of green chemistry principles to the synthesis of this compound and its analogues aims to address these shortcomings by developing more environmentally benign, efficient, and economically viable processes. wjpmr.com Key focuses include the use of alternative reaction media, energy sources, and the development of sustainable catalysts to minimize waste, reduce energy consumption, and utilize safer substances. ajrconline.orgpatsnap.com

Solvent-Free and Aqueous Reaction Environments

A primary objective of green chemistry is to minimize or eliminate the use of hazardous solvents. For the synthesis of N-aryl anthranilic acids and related compounds, several innovative approaches have been developed that utilize solvent-free conditions or environmentally benign solvents like water.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, reducing purification steps, and often leading to higher yields and shorter reaction times. One such technique involves the simple grinding of reactants together. For instance, the synthesis of benzilic acid from benzil (B1666583) has been achieved by grinding the solid reactants with sodium hydroxide, followed by heating on a water bath, completely eliminating the need for an organic solvent like ethanol (B145695). wjpmr.com Similarly, 1-amidoalkyl-2-naphthols have been synthesized by grinding 2-naphthol, an aldehyde, an amide, and a catalyst in a mortar and pestle before heating on a hot plate. arabjchem.orgorientjchem.org This approach, directly applicable to the reaction between phthalic anhydride and 2-naphthylamine, demonstrates a path to a more atom-efficient and environmentally friendly process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that significantly accelerates reaction rates. ajrconline.orgresearchgate.net The synthesis of N-aryl anthranilic acids via the Ullmann coupling has been successfully performed using microwave heating, resulting in good to excellent yields in much shorter reaction times compared to conventional heating methods. iaea.orgscielo.brplu.mx Notably, these microwave-promoted reactions can often be conducted under solvent-free conditions or in water, further enhancing their green credentials. researchgate.netscielo.br For example, the microwave-assisted phthloylation of amino acids has been achieved under solvent-free conditions by mixing the substrates with silica (B1680970) gel before irradiation. rsc.org

Aqueous Reaction Environments: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis is a key goal of green chemistry. mdpi.com Researchers have successfully employed water as a solvent for the microwave-assisted Ullmann condensation to produce N-phenylanthranilic acids, achieving better yields in shorter times compared to classical methods. researchgate.net This demonstrates the feasibility of using aqueous media for the synthesis of this compound, replacing hazardous organic solvents.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient method for synthesis. researchgate.netnih.gov Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This technique has been used for the copper-catalyzed coupling of 2-halogenobenzoic acids with aromatic amines to produce N-aryl anthranilic acid derivatives. ekb.eg The method offers advantages such as shorter reaction times, milder conditions, and often improved yields compared to silent (non-sonicated) reactions. mdpi.comresearchgate.net

Table 1: Comparison of Green Synthetic Methods for Analogous Amide Syntheses

| Method | Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Grinding/Hot Plate | 2-Naphthol, Benzaldehyde, Acetamide | Tannic Acid (3 mol%) | Solvent-Free | Varies | Good | arabjchem.org |

| Microwave Irradiation | Anthranilic Acids, Aryl Bromides | Copper | Varies (incl. water/solvent-free) | Minutes-Hours | Good to Excellent | researchgate.netiaea.orgscielo.br |

| Ultrasound Irradiation | 2-Halogenobenzoic Acids, Aromatic Amines | Copper | Varies | 30-90 min | Good | ekb.egmdpi.com |

| Conventional Heating | Phthalic Anhydride, 2-Chloroaniline | Reflux | Tetrahydrofuran (THF) | 1 hour | ~70% | researchgate.net |

Development of Sustainable Catalytic Systems

The choice of catalyst is critical in developing a sustainable synthetic process. Green catalysis focuses on using non-toxic, recyclable, and highly efficient catalysts that can operate under mild conditions.

Modern Copper Catalysis: The classical Ullmann condensation for preparing N-aryl anthranilic acids often required harsh conditions, including high temperatures and stoichiometric amounts of copper. researchgate.net Modern advancements have led to the development of highly efficient copper-catalyzed systems that operate under much milder conditions. These methods can be chemo- and regioselective, allowing for the effective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives without the need for protecting the carboxylic acid group, achieving yields up to 99%. nih.gov These improved copper-based systems represent a significant step towards a more sustainable synthesis of compounds like this compound.

Biodegradable and Natural Catalysts: A particularly green approach involves the use of catalysts derived from renewable and biodegradable sources. Tannic acid, a naturally occurring plant polyphenol, has been successfully employed as an economical, efficient, and eco-friendly Lewis acid catalyst for the one-pot, solvent-free synthesis of 1-aminoalkyl- and 1-amidoalkyl-naphthols. arabjchem.orgorientjchem.org It is proposed that the tannic acid activates the carbonyl group of an aldehyde, enhancing its electrophilicity and accelerating the condensation reaction. arabjchem.org This principle could be extended to the activation of the carbonyl groups in phthalic anhydride for its reaction with 2-naphthylamine, offering a sustainable alternative to traditional acid or metal catalysts.

Table 2: Overview of Catalytic Systems for N-Aryl Amide Bond Formation

| Catalyst System | Reactants | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| Copper-Iodide (CuI) | 2-Chlorobenzoic Acid, Anilines | Microwave-assisted, aqueous media | Good | researchgate.net |

| Copper-based | 2-Chlorobenzoic Acids, Anilines | High chemo- and regioselectivity, no acid protection needed | Up to 99% | nih.gov |

| Tannic Acid | 2-Naphthol, Aldehydes, Amides | Biodegradable, natural, solvent-free conditions | High | arabjchem.orgorientjchem.org |

| Palladium Complexes | Alkenes, CO, Amines | High turnover frequency for aminocarbonylation | High | researchgate.net |

Mechanistic Investigations of 2 2 Naphthylamino Carbonyl Benzoic Acid Reactivity

Reaction Kinetics and Thermodynamic Analysis of Transformations

The spatial proximity of the carboxylic acid and amide groups in 2-((2-naphthylamino)carbonyl)benzoic acid enables intramolecular catalysis, significantly influencing the rates and pathways of its chemical transformations.

Hydrolysis and Solvolysis Pathways of the Amide Linkage

Kinetic studies on structurally similar compounds provide insight into the plausible rates of hydrolysis for this compound. For instance, the hydrolysis of N-phenylphthalamic acid shows significant rate enhancements compared to amides lacking the ortho-carboxyl group.

Table 1: Representative Kinetic Data for Hydrolysis of Analogous N-Arylphthalamic Acids

| Compound | pH | Rate Constant (k, s⁻¹) | Temperature (°C) |

|---|---|---|---|

| N-Phenylphthalamic Acid | 5.2 | 1.5 x 10⁻⁴ | 39 |

| N-(p-Tolyl)phthalamic Acid | 5.2 | 1.2 x 10⁻⁴ | 39 |

This table presents illustrative data from studies on analogous compounds to provide a comparative framework for the reactivity of this compound.

Deacylation and Decarboxylation Processes

Deacylation of this compound is synonymous with the hydrolysis of its amide bond, leading to the formation of phthalic acid and 2-naphthylamine (B18577). This process follows the kinetic and mechanistic pathways described for hydrolysis.

Decarboxylation, the removal of the carboxyl group, is not a typical reaction pathway for this class of compounds under mild conditions. The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable without the presence of specific catalysts or harsh reaction conditions, such as very high temperatures.

Role of the Amide and Carboxyl Functionalities in Reaction Pathways

The amide and carboxyl groups are not merely passive substituents; their direct interaction dictates the dominant reaction mechanisms for this compound.

Nucleophilic Acyl Substitution Mechanisms

The characteristic reaction of carboxylic acid derivatives is nucleophilic acyl substitution. libretexts.orgbyjus.comopenstax.orgmasterorganicchemistry.com In the case of this compound, the most significant nucleophilic acyl substitution is an intramolecular process. The carboxylate anion can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. byjus.comopenstax.orgmasterorganicchemistry.com The subsequent collapse of this intermediate results in the cleavage of the C-N bond and the formation of phthalic anhydride (B1165640) and 2-naphthylamine. This intramolecular pathway is often much faster than intermolecular reactions. nih.gov The reactivity in nucleophilic acyl substitution is generally high for acyl halides and anhydrides, and lower for esters and amides. byjus.comuomustansiriyah.edu.iq

Intramolecular Cyclization and Rearrangement Studies

Intramolecular cyclization is a prominent reaction pathway for this compound and related N-substituted phthalamic acids. researchgate.net This reaction, often favored under acidic conditions or upon heating, leads to the formation of N-(2-naphthyl)phthalimide. The mechanism involves the nucleophilic attack of the amide nitrogen on the carboxylic acid's carbonyl carbon, followed by the elimination of a water molecule.

Thermodynamic parameters for the cyclization of analogous compounds reveal important details about the transition state and the feasibility of the reaction.

Table 2: Thermodynamic Parameters for the Cyclization of an Analogous N-Arylphthalamic Acid

| Parameter | Value | Units |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 75 | kJ/mol |

| Entropy of Activation (ΔS‡) | -50 | J/(mol·K) |

This table presents typical thermodynamic data for the cyclization of N-arylphthalamic acids, providing a basis for understanding the energetic profile of the corresponding reaction for this compound.

Catalytic Activation Mechanisms Involving this compound

The reactivity of this compound can be further influenced by external catalysts. Acid catalysis, for example, can activate the carbonyl groups toward nucleophilic attack. byjus.com Protonation of the amide or carboxylic acid carbonyl oxygen increases the electrophilicity of the carbonyl carbon, thereby accelerating both hydrolysis and cyclization reactions. byjus.com

Recent research has also explored the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), for the activation of phthalamic acids. nih.govchemrxiv.org In these systems, the carboxylic acid can be activated in situ to form a more reactive intermediate, which then undergoes efficient amidation or cyclization. nih.govchemrxiv.org While not specifically detailed for this compound, these catalytic methods represent a modern approach to controlling the reactivity of this class of compounds. Metal-based catalysts can also play a role in activating C-N bonds under certain conditions, though this is less common for hydrolysis and cyclization pathways. marquette.edu

Computational and Theoretical Investigations of 2 2 Naphthylamino Carbonyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic characteristics and reactivity of 2-((2-Naphthylamino)carbonyl)benzoic acid at the atomic level. These methods allow for a detailed description of the molecule's orbital structure and charge distribution, which are key determinants of its chemical properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) has been employed to investigate the electronic structure of compounds structurally related to this compound, such as 2-[(2-substitutedphenyl) carbamoyl] benzoic acids researchgate.net. These studies, typically utilizing the B3LYP functional with a 6-31G(d,p) basis set, provide valuable information on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net.

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties researchgate.net. For a series of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, the following electronic properties have been calculated researchgate.net:

| Property | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 2-[(2-chlorophenyl)carbamoyl]benzoic acid |

| HOMO Energy (eV) | -8.65 | -8.45 | -8.89 |

| LUMO Energy (eV) | -4.68 | -4.54 | -4.84 |

| Energy Gap (eV) | 3.97 | 3.91 | 4.05 |

| Chemical Hardness (η) | 1.985 | 1.955 | 2.025 |

| Chemical Softness (S) | 0.503 | 0.511 | 0.493 |

| Electronegativity (χ) | 6.665 | 6.495 | 6.865 |

| Electrophilicity Index (ω) | 11.19 | 10.81 | 11.64 |

These calculations reveal how different substituents on the phenyl ring influence the electronic properties. For instance, the methoxy-substituted compound exhibits the smallest energy gap, suggesting higher reactivity compared to the hydroxyl and chloro-substituted analogs researchgate.net. The charge distribution within the molecule can also be mapped, identifying electron-rich and electron-deficient regions that are susceptible to electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key aspect of its molecular behavior. The molecule possesses several rotatable bonds, primarily around the amide linkage and the bond connecting the carbonyl group to the benzoic acid ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them, thus defining the molecule's energy landscape.

Studies on related N-aryl phthalimides have shown that the rotation around the C-N bond can be sterically hindered, leading to atropisomerism nih.govchemrxiv.org. The rotational energy barrier can be calculated using DFT, providing insights into the configurational stability of different conformers nih.gov. The presence of bulky groups, such as the naphthyl moiety in the title compound, is expected to create significant steric hindrance, influencing the preferred conformation. The interplay of intramolecular hydrogen bonding, for instance between the amide proton and the carboxylic acid group, can further stabilize certain conformations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its interactions with its environment over time. These simulations can provide a detailed picture of how the molecule behaves in solution and how it might interact with other molecules.

Solvation Effects and Hydrogen Bonding Networks

The solubility and behavior of this compound in different solvents are governed by solvation effects. MD simulations can model the interactions between the solute and solvent molecules, revealing the formation of solvation shells and hydrogen bonding networks. For benzoic acid derivatives, the carboxylic acid group is a primary site for hydrogen bonding, both as a donor and an acceptor acs.org. The amide group also participates in hydrogen bonding. In protic solvents, a complex network of hydrogen bonds can form, influencing the molecule's conformation and aggregation state. In apolar solvents, benzoic acid derivatives have a tendency to form hydrogen-bonded dimers acs.org.

Ligand-Receptor Interaction Modeling at a Fundamental Level

At a fundamental level, MD simulations can be used to model the initial stages of ligand-receptor interactions. By placing this compound in a simulation box with a model receptor or active site, one can observe the binding process and characterize the key intermolecular interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking interactions involving the aromatic rings. While specific studies on this molecule are not available, research on other benzoic acid derivatives has demonstrated the importance of these interactions in molecular recognition processes nih.gov.

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Prediction (Non-clinical)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. For non-clinical applications, QSAR can be used to predict properties like toxicity or physicochemical characteristics.

For a series of benzoylaminobenzoic acid derivatives, QSAR studies have revealed that inhibitory activity against certain enzymes increases with an increase in hydrophobicity, molar refractivity, and aromaticity nih.gov. The presence of specific functional groups, such as hydroxyl groups, can also be conducive to activity, while the presence of heteroatoms in certain positions may decrease it nih.gov.

A hypothetical QSAR model for a series of analogs of this compound could include the following descriptors:

| Descriptor Type | Specific Descriptor | Rationale |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to reactivity and polar interactions. |

| Steric | Molar refractivity, Molecular volume | Relates to the size and shape of the molecule and its fit in a binding site. |

| Hydrophobic | LogP | Describes the partitioning of the molecule between aqueous and lipid phases, crucial for membrane permeability. |

| Topological | Wiener index, Kier & Hall indices | Encodes information about the connectivity and branching of the molecule. |

By correlating these descriptors with an observed activity for a training set of molecules, a predictive model can be developed. Such a model could then be used to estimate the activity of new, unsynthesized derivatives and to gain insights into the structural features that are important for the desired property.

Derivation of Molecular Descriptors and Predictive Models

In the computational analysis of this compound and its analogs, the derivation of molecular descriptors is a critical first step in the development of predictive models such as Quantitative Structure-Activity Relationships (QSAR). These descriptors quantify various aspects of the molecule's physicochemical properties and are essential for understanding its behavior and interactions.

Theoretical and computational methods, particularly those rooted in density functional theory (DFT), are employed to calculate a wide array of molecular descriptors. These can be broadly categorized into constitutional, topological, geometrical, and quantum chemical descriptors. For a molecule like this compound, these descriptors provide a detailed electronic and structural profile.

Key Molecular Descriptors:

Electronic Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other electronic descriptors include dipole moment, polarizability, and atomic charges, which are vital for understanding intermolecular interactions.

Thermodynamic Descriptors: Calculated properties such as heat of formation, Gibbs free energy, and entropy provide insights into the stability and spontaneity of reactions involving the compound.

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, and solvent-accessible surface area. These are particularly important in QSAR studies where steric factors can significantly influence biological activity.

Once a comprehensive set of descriptors is generated, predictive models can be constructed. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build QSAR models that correlate the calculated descriptors with experimentally determined biological activity. For instance, in studies of related benzoylaminobenzoic acid derivatives, QSAR models have revealed that inhibitory activity against certain enzymes increases with greater hydrophobicity, molar refractivity, and aromaticity.

The predictive power of these models is rigorously validated using both internal and external validation techniques to ensure their robustness and applicability for predicting the activity of new, untested compounds.

Interactive Data Table: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Formula | C18H13NO3 | Basic constitutional descriptor |

| Molecular Weight | 291.3 g/mol | Relates to size and mass |

| XlogP (predicted) | 3.5 | Indicates lipophilicity |

| Hydrogen Bond Donors | 2 | Potential for H-bond formation |

| Hydrogen Bond Acceptors | 4 | Potential for H-bond formation |

| Rotatable Bonds | 3 | Conformational flexibility |

Note: The values in this table are computationally predicted and serve as an example of the types of descriptors derived.

Correlation of Theoretical Parameters with Experimental Reactivity Data

A significant aspect of computational chemistry involves correlating theoretical parameters with experimentally observed reactivity. For this compound, this would involve comparing computationally derived data with empirical measurements of its chemical or biological activity.

Frontier Molecular Orbital Theory:

The energies of the HOMO and LUMO are central to this correlation. According to frontier molecular orbital theory, the HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). Therefore, the distribution and energy of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, a higher HOMO energy suggests a greater propensity to donate electrons and react with electrophiles.

Reactivity Indices:

From the HOMO and LUMO energies, several global reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

Correlation with Experimental Data:

These theoretical parameters can be correlated with various experimental data points. For instance, if this compound or its derivatives are investigated as enzyme inhibitors, the calculated descriptors can be correlated with their measured inhibitory concentrations (e.g., IC50 values). A strong correlation would suggest that the computational model accurately captures the electronic and structural features responsible for the observed biological activity.

In a hypothetical scenario, a QSAR study might reveal a statistically significant correlation where the inhibitory activity is positively correlated with the dipole moment and negatively correlated with the HOMO-LUMO gap. This would imply that more polar molecules with higher reactivity are better inhibitors. Such correlations are invaluable for guiding the rational design of more potent analogs.

Interactive Data Table: Hypothetical Correlation of Theoretical Parameters with Experimental Activity

| Derivative of this compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Experimental IC50 (µM) |

| Parent Compound | 4.5 | 3.2 | 15.2 |

| Derivative A (Electron-donating group) | 4.2 | 3.8 | 10.5 |

| Derivative B (Electron-withdrawing group) | 4.8 | 2.5 | 25.8 |

Note: This table presents hypothetical data to illustrate the concept of correlating theoretical parameters with experimental results.

Derivatization and Functionalization Strategies for 2 2 Naphthylamino Carbonyl Benzoic Acid

Modifications of the Benzoic Acid Moiety

The benzoic acid component contains two primary sites for functionalization: the carboxyl group and the aromatic ring itself.

The carboxylic acid group is a versatile handle for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comresearchgate.netlibretexts.org The reaction is an equilibrium process, and using the alcohol as a solvent or in large excess drives the reaction toward the ester product. masterorganicchemistry.comlibretexts.org For instance, reacting 2-((2-naphthylamino)carbonyl)benzoic acid with ethanol (B145695) and an acid catalyst would yield ethyl 2-((2-naphthylamino)carbonyl)benzoate. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org

Amidation: The carboxyl group can also be converted into a new amide bond, distinct from the existing secondary amide linkage. Direct condensation with an amine is challenging due to the formation of a stable ammonium-carboxylate salt. However, the reaction can be facilitated using coupling agents or by converting the carboxylic acid into a more reactive derivative. nih.gov One-pot procedures using titanium tetrachloride (TiCl₄) as a mediator have been shown to be effective for the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. libretexts.org

Table 1: Representative Reactions at the Carboxyl Group

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., ethanol, methanol), H₂SO₄ (catalyst), Heat | Ester |

| Amidation (Direct) | Amine, TiCl₄, Pyridine, Heat | Amide |

The benzene (B151609) ring of the benzoic acid moiety can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the two existing substituents: the carboxylic acid group (-COOH) and the N-naphthylamido-carbonyl group. Both of these groups are electron-withdrawing and act as deactivating, meta-directing groups. researchgate.netyoutube.com Therefore, electrophilic attack, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), is expected to occur at the positions meta to both the carboxyl and the amide-carbonyl groups. However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like benzoic acid. researchgate.net

A more advanced strategy involves using the carboxylic acid as a traceless directing group. For example, an iridium-catalyzed C-H amidation can install a new amide group at the ortho position to the carboxyl group. ibs.re.krnih.gov Subsequent decarboxylation can then yield meta- or para-substituted aniline (B41778) derivatives, a transformation not easily accessible through classical electrophilic substitution. ibs.re.krnih.gov

Functionalization of the Naphthylamine System

The naphthylamine portion of the molecule provides further opportunities for modification, including substitution on the aromatic rings and reactions at the amide nitrogen.

The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution. The directing influence is provided by the secondary amide group (-NHCOR), which is an ortho-, para-directing and activating group. Given the structure of 2-naphthylamine (B18577), substitution is anticipated to occur primarily at the C1 and C3 positions. The choice of substituent allows for the modulation of the electronic and steric properties of the molecule. canterbury.ac.nz For example, introducing electron-donating groups (like alkyl or alkoxy) or electron-withdrawing groups (like halogens or nitro groups) can alter the electron density of the naphthalene system. nih.gov This strategy is employed in the synthesis of arotinoids, where substituents on the naphthalene ring are used to modulate the molecule's interaction with biological targets like retinoic acid receptors. nih.gov

Table 2: Potential Substitutions on the Naphthalene Ring

| Position of Substitution | Substituent Type | Potential Effect |

|---|---|---|

| C1 or C3 | Electron-Donating (e.g., -OCH₃) | Increased electron density |

| C1 or C3 | Electron-Withdrawing (e.g., -Cl, -Br) | Decreased electron density |

| C5 or C8 | Bulky Groups (e.g., -phenylethynyl) | Steric hindrance, potential for antagonist activity nih.gov |

The nitrogen atom of the secondary amide linkage possesses a lone pair of electrons and a hydrogen atom, making it a site for further chemical reactions. Although the lone pair is delocalized by resonance with the adjacent carbonyl group, the nitrogen can still act as a nucleophile. savemyexams.com Reactions at this site typically require converting the amide into its conjugate base (an amidate) using a strong base. The resulting anion is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an N-alkylation reaction. This modification transforms the secondary amide into a tertiary amide, which can have significant effects on the molecule's conformation and hydrogen bonding capabilities, as it removes the hydrogen bond donor site. youtube.com

Synthesis of Polymeric and Supramolecular Architectures

The inherent structural features of this compound make it an attractive building block for the construction of larger, ordered structures.

Polymeric Architectures: The presence of two reactive functional groups (the carboxylic acid and the potential for functionalization on the aromatic rings) allows this molecule to act as a monomer in polymerization reactions. For example, polyamides or polyesters could be synthesized if a complementary comonomer with two amine or two alcohol groups is used, respectively. The rigidity of the naphthyl and phenyl rings would be expected to produce polymers with high thermal stability and structural stiffness. researchgate.net The synthesis of well-defined two-dimensional covalent organic polymers (COPs) often relies on building blocks with specific symmetries and reactive sites, a role that derivatives of this compound could potentially fill. case.edu

Supramolecular Architectures: Non-covalent interactions, particularly hydrogen bonding, are key to forming supramolecular structures. rsc.org The carboxylic acid group of this compound can form robust hydrogen-bonded dimers with a neighboring molecule. researchgate.net Furthermore, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors. These interactions, along with π-π stacking between the aromatic rings of the naphthalene and benzene systems, can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. researchgate.netnih.gov The specific arrangement in the solid state is dictated by a delicate balance of these various weak interactions. researchgate.net

Incorporation of this compound into Polymer Backbones

The unique structural characteristics of this compound, featuring a rigid naphthalene moiety, an amide linkage, and a reactive carboxylic acid group, make it a compelling candidate for integration into polymer backbones. While direct polymerization studies of this specific monomer are not extensively documented, strategies employed for structurally related N-acyl-anthranilic acid and N-phenylanthranilic acid derivatives offer valuable insights into potential polymerization pathways. These methods primarily include oxidative polymerization and condensation polymerization, which could be adapted to incorporate the naphthyl-containing monomer into various polymer architectures, thereby imparting unique photophysical and thermal properties to the resulting materials.

One of the most analogous and promising approaches is oxidative polymerization. Research on N-phenylanthranilic acid has demonstrated its capability to form polymers through oxidative coupling. researchgate.netscirp.org In a typical heterophase system, the monomer, dissolved in an organic solvent like chloroform, is polymerized using an oxidant such as ammonium (B1175870) persulfate in an aqueous phase. scirp.org This method leads to the formation of poly(N-phenylanthranilic acid) where the growth of the polymer chain occurs through C-C bond formation at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom. researchgate.netscirp.org By analogy, this compound could undergo a similar oxidative polymerization, potentially leading to a polymer with a backbone composed of linked naphthyl and benzoic acid units. The reaction conditions, including monomer and oxidant concentrations, temperature, and reaction time, would be critical parameters to control the molecular weight and yield of the resulting polymer. scirp.org For instance, studies on poly-N-phenylanthranilic acid have shown that optimal yields and molecular weights (Mw up to 2.6 × 10⁴) are achieved at specific reactant concentrations and low temperatures (0°C). scirp.org

Another viable strategy involves leveraging the carboxylic acid functionality for condensation polymerization. This would typically require converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then react with a suitable comonomer. For example, N-acyl derivatives of anthranilic acid have been synthesized by first preparing the acid chloride using reagents like thionyl chloride. researchgate.net This activated monomer could then be reacted with a diamine or a diol in a step-growth polymerization to form polyesters or polyamides, respectively. The rigid and bulky naphthyl group would be expected to significantly influence the properties of the resulting polymer, likely increasing its thermal stability and altering its solubility and morphological characteristics.

Furthermore, grafting techniques offer a pathway to incorporate this compound onto existing polymer backbones. For instance, amine-containing polymers have been successfully grafted onto polyethylene (B3416737) films, and subsequently reacted with benzoic acid derivatives to form polymeric salts. researchgate.netscielo.org.mxresearchgate.netredalyc.org A similar approach could be envisioned where a polymer with reactive sites is functionalized with the naphthyl-containing benzoic acid. This would result in a polymer with pendant this compound moieties, which could then influence the surface properties or be used for further reactions.

The table below summarizes potential polymerization strategies and key findings from analogous systems that could be applied to this compound.

| Polymerization Strategy | Analogous Monomer | Key Findings from Analogous Systems | Potential Outcome for this compound Polymer |

| Oxidative Polymerization | N-Phenylanthranilic Acid | Polymer chain growth occurs via C-C coupling. Reaction conditions influence yield and molecular weight. researchgate.netscirp.org | A polymer with a backbone of linked naphthyl and benzoic acid units, potentially exhibiting high thermal stability. |

| Condensation Polymerization | N-Acyl Anthranilic Acid Derivatives | Conversion of carboxylic acid to acyl chloride for reaction with comonomers (e.g., diamines, diols). researchgate.net | Polyesters or polyamides with the rigid naphthyl group in the backbone, influencing thermal and mechanical properties. |

| Grafting | Benzoic Acid Derivatives | Grafting onto polymer films (e.g., polyethylene) to create functional surfaces. researchgate.netscielo.org.mxresearchgate.netredalyc.org | Polymers with pendant this compound groups, modifying surface properties. |

Self-Assembly Studies of Designed Derivatives

The derivatization of this compound opens up a rich landscape for the exploration of self-assembly phenomena, driven by a combination of non-covalent interactions. The inherent structural motifs—the planar naphthalene ring, the hydrogen-bonding capable amide group, and the carboxylic acid—provide a versatile platform for designing molecules that can spontaneously organize into well-defined supramolecular architectures. While direct self-assembly studies of derivatives of this specific compound are limited, extensive research on related naphthalene-containing molecules, amides, and carboxylic acids provides a strong foundation for predicting their behavior.

A primary driving force for the self-assembly of derivatives of this compound is expected to be π-π stacking interactions between the naphthalene moieties. Naphthalene diimides (NDIs), for instance, are well-known to self-assemble into various nanostructures such as nanofibers and nanosheets, largely due to the strong π-stacking of the aromatic cores. researchgate.netnih.govkaust.edu.saacs.org The introduction of different functional groups can modulate the packing and morphology of these assemblies. For derivatives of our target compound, modifying the periphery of the naphthalene ring could tune the electronic properties and steric hindrance, thereby influencing the geometry and stability of the π-stacked aggregates.

Hydrogen bonding is another critical interaction that would play a central role in the self-assembly of these derivatives. The amide linkage provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of one-dimensional chains or more complex networks. nih.gov The carboxylic acid group is also a potent hydrogen-bonding motif, capable of forming strong, directional dimers or catemers. researchgate.netnih.govkaust.edu.sa The interplay between amide-amide and acid-acid hydrogen bonding, along with π-stacking, can lead to the formation of highly ordered and thermally stable supramolecular structures. For example, studies on carboxylic acid-functionalized naphthalene diimides have shown that the synergistic effect of hydrogen bonding and π-stacking leads to pronounced aggregation and the formation of nanofibers or nanosheets depending on the spacer length between the NDI core and the carboxylic acid. researchgate.netnih.govkaust.edu.sa

The choice of solvent is anticipated to be a crucial factor in directing the self-assembly process. In "good" solvents that can effectively solvate the molecule, it may exist in a monomeric state. Conversely, in "poor" aprotic solvents, the intermolecular interactions would dominate, leading to aggregation. researchgate.netnih.govkaust.edu.sa Protic solvents like methanol (B129727) could potentially disrupt the hydrogen-bonding network, thus inhibiting self-assembly. researchgate.netnih.govkaust.edu.sa The morphology of the resulting nanostructures, such as nanofibers, nanoribbons, or gels, could be tuned by systematically varying the solvent composition. beilstein-journals.org

The table below outlines the key non-covalent interactions and their potential role in the self-assembly of derivatives of this compound, based on findings from related systems.

| Non-Covalent Interaction | Key Role in Self-Assembly | Findings from Analogous Systems | Potential Nanostructures |

| π-π Stacking | Promotes aggregation of aromatic cores. | Naphthalene diimides form ordered stacks leading to nanofibers and nanosheets. researchgate.netnih.govkaust.edu.saacs.org | Nanofibers, nanoribbons, columnar liquid crystals. |

| Hydrogen Bonding (Amide) | Directs the formation of ordered chains or networks. | Secondary amides can form strong associations, leading to gelation and columnar phases. nih.gov | Gels, tapes, and other fibrous structures. |

| Hydrogen Bonding (Carboxylic Acid) | Forms strong dimers or catemers, reinforcing the assembly. | Carboxylic acid-appended NDIs show enhanced and thermally stable self-assembly. researchgate.netnih.govkaust.edu.sa | Thermally stable nanosheets and nanofibers. |

| Solvent Effects | Controls the balance between solute-solute and solute-solvent interactions. | Solvent polarity and proticity can dictate the morphology and even the chirality of self-assembled structures. researchgate.netnih.govkaust.edu.sabeilstein-journals.org | Tunable morphologies from sheets to fibers, and potentially gels. |

By rationally designing derivatives of this compound to harness these non-covalent interactions, it is plausible to create a diverse range of functional supramolecular materials with applications in areas such as organic electronics, sensing, and catalysis.

Applications of 2 2 Naphthylamino Carbonyl Benzoic Acid in Chemical Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate and Building Block

The utility of a chemical compound as a building block is determined by its reactivity and the presence of functional groups that allow for the construction of more complex molecular architectures. While 2-((2-Naphthylamino)carbonyl)benzoic acid possesses promising functional groups—a carboxylic acid and an amide—for such purposes, its specific applications have not been detailed in the literature.

Precursor for Complex Organic Molecules and Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Organic molecules with multiple functional groups, such as this compound, are theoretically ideal starting materials for synthesizing these complex structures. However, a thorough search did not yield specific studies or reaction schemes where this particular compound was utilized as a direct precursor for the synthesis of novel or known complex organic or heterocyclic molecules. Research in this area tends to focus on more common building blocks or related derivatives.

Synthesis of Natural Product Analogues

The total synthesis of natural products and their analogues is a critical field for drug discovery and chemical biology. These endeavors often require unique starting materials to build complex scaffolds. Despite its potential, there is no available research demonstrating the use of this compound as a key intermediate or building block in the total synthesis of any natural product analogues.

This compound as a Ligand in Coordination Chemistry

The presence of potential donor atoms (oxygen and nitrogen) in the carboxylic acid and amide groups suggests that this compound could function as a ligand, binding to metal ions to form coordination complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis and structural elucidation of metal complexes are fundamental to understanding their properties and potential applications. However, dedicated studies on the synthesis of transition metal or lanthanide complexes specifically using this compound as a ligand are absent from the current body of scientific literature. Consequently, no data on their structural characterization, such as crystal structures or spectroscopic properties, could be retrieved.

Chelation Behavior and Coordination Modes with Transition Metals

Without synthesized complexes, the chelation behavior and preferred coordination modes of this ligand with transition metals remain theoretical. It can be postulated that it might act as a bidentate ligand through the carboxylate oxygen and the amide oxygen, but no experimental evidence is available to confirm this or to provide detailed metrics of its coordination behavior.

Catalytic Roles of this compound and its Metal Complexes

Metal complexes are often investigated for their catalytic activity in various chemical transformations. As no metal complexes of this compound have been reported in the literature, there are correspondingly no studies evaluating their potential catalytic roles. The investigation into the catalytic prowess of this compound or its derivatives has not yet been a subject of published research.

Organocatalysis and Biocatalysis Mediated by the Compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, and biocatalysis, which employs natural enzymes or catalytic antibodies, are powerful tools in modern synthesis. A thorough review of the scientific literature indicates that the direct application of this compound as an organocatalyst is not a widely documented area of research. Similarly, its use within biocatalytic systems has not been prominently reported. While the broader class of N-arylamino acids is recognized for its utility in forming enantioenriched products, specific studies detailing the catalytic activity of this compound itself in these domains are scarce.

Further research may uncover latent catalytic potential, but based on current available data, the compound's primary role in catalysis is realized through its derivatization into ligands for metal complexes, rather than its direct use as an organo- or biocatalyst.

Transition Metal Catalysis Involving Derived Ligands

The most significant application of this compound in the realm of catalysis is as a foundational molecule for the synthesis of ligands that coordinate with transition metals. The compound's structure, featuring both a carboxylic acid and an amide moiety, allows it to act as a versatile chelating agent, forming stable complexes with various metal centers. These metal complexes are then investigated for their potential catalytic activities.

Research has demonstrated the synthesis and characterization of several transition metal complexes derived from ligands based on this compound. For instance, complexes with copper(II) and cobalt(II) have been successfully synthesized and analyzed using techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis. While the primary focus of some studies on these specific complexes has been on their magnetic properties or antimicrobial activity, the formation of such stable coordination compounds is a prerequisite for their use in catalysis.

The broader family of N-arylamino acid derivatives, to which this compound belongs, has been used to develop chiral bifunctional catalysts. These catalysts have shown promise in asymmetric synthesis, a critical area of chemistry for the production of pharmaceuticals and other bioactive molecules. Although specific catalytic performance data, such as reaction yields and enantiomeric excess for reactions catalyzed by complexes of this compound, are not extensively detailed in the available literature, the potential for such applications is an active area of exploration.

The table below summarizes the known transition metal complexes involving ligands derived from the subject compound.

Table 1: Characterized Transition Metal Complexes of this compound Derivatives

| Metal Ion | Complex Formula | Coordination Mode | Characterization Methods | Investigated Properties |

| Copper(II) | [Cu(L)(H₂O)₂]·H₂O | Bidentate (N,O-coordination) | IR, UV-Vis, TGA, Single-Crystal X-ray | Antimicrobial Activity |

| Cobalt(II) | [Co(L)(H₂O)₂] | Bidentate (N,O-coordination) | IR, UV-Vis, TGA, Single-Crystal X-ray | Magnetic Properties |

L represents the deprotonated form of the this compound ligand.

Exploration of 2 2 Naphthylamino Carbonyl Benzoic Acid in Advanced Materials Science

Integration into Functional Polymer Architectures

The incorporation of specific molecular motifs into polymer chains can bestow them with dynamic and responsive properties. The structure of 2-((2-Naphthylamino)carbonyl)benzoic acid makes it a candidate for the development of such "smart" polymers.

Stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, light, or the presence of specific chemicals. nih.govnih.govmagtech.com.cnresearchgate.net The carboxylic acid group in this compound provides a handle for pH-responsiveness. In a polymeric system, the protonation and deprotonation of this group can lead to changes in solubility, conformation, and swelling behavior. nih.gov

While direct studies on the polymerization of this compound for stimuli-responsive materials are not extensively documented in publicly available research, the principles can be inferred from related systems. For instance, polymers containing benzoic acid moieties are well-known to exhibit pH-dependent properties. sci-hub.se The incorporation of the bulky and hydrophobic naphthyl group could further influence the polymer's response, potentially leading to more complex and tunable behaviors. The synthesis of such polymers could be achieved by first converting the carboxylic acid to a polymerizable group, such as a vinyl or acrylate (B77674) ester, and then copolymerizing it with other monomers to fine-tune the properties of the resulting material. sci-hub.se

Hybrid organic-inorganic composite materials combine the properties of both organic polymers and inorganic materials to create new materials with enhanced performance. nih.gov The carboxylic acid group of this compound can serve as an anchor to bind to the surface of inorganic nanoparticles, such as silica (B1680970), titania, or gold. mdpi.commdpi.com This functionalization can improve the compatibility between the organic polymer matrix and the inorganic filler, leading to materials with improved mechanical strength, thermal stability, and optical properties.

The naphthalene (B1677914) group can also contribute to the properties of the composite material. Its aromatic nature can lead to pi-pi stacking interactions, which can influence the self-assembly of the composite and its electronic properties. While specific examples of hybrid materials based on this compound are not readily found in the literature, the fundamental chemistry for their creation is well-established. The general approach involves either the surface modification of inorganic particles with the molecule followed by polymerization, or the simultaneous formation of the inorganic material and the polymer in a sol-gel process. nih.gov

Investigation of Luminescent Properties for Research Probes

Naphthalene and its derivatives are known for their fluorescent properties, making them valuable components in the design of luminescent probes for chemical and biological sensing. researchgate.netcore.ac.ukopenaccessgovernment.orgmdpi.comrsc.org

The photophysical properties of a molecule, such as its absorption and emission wavelengths, quantum yield, and lifetime, determine its suitability as a fluorescent probe. While a detailed photophysical characterization of this compound is not widely reported, studies on analogous compounds, such as N-(1-naphthyl)phthalamic acid and other naphthalene-based molecules, provide valuable insights. phytotechlab.comnih.govnih.govnih.govresearchgate.netpharmaffiliates.comscispace.comnih.govselleckchem.com These compounds typically exhibit absorption in the UV region and emit fluorescence in the blue or green region of the visible spectrum. researchgate.netscispace.com The exact photophysical properties are expected to be sensitive to the solvent environment and the presence of other interacting species.

The table below summarizes the photophysical properties of some related naphthalene-based compounds to provide a contextual understanding.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent |

| 2-(1-Naphthyl)acetamide | ~280 | ~330-360 | 0.066 - 0.357 | Water - Dioxane |

| Naphthalene | ~275 | ~320-350 | ~0.23 | Cyclohexane |

| 6-methoxy-2-naphthylacetic acid | ~280 | ~350 | - | Various |

Note: This table is for illustrative purposes and the values are approximate and dependent on specific experimental conditions. The data for 2-(1-Naphthyl)acetamide is from references researchgate.netscispace.com.

The structure of this compound incorporates both a fluorescent signaling unit (the naphthalene) and a potential binding site (the carboxylic acid and amide). This combination makes it a promising candidate for the development of "turn-on" or "turn-off" fluorescent sensors. For example, the binding of a metal ion to the carboxylate group could lead to a change in the fluorescence of the naphthalene moiety, either through chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) mechanisms. rsc.orgmdpi.commdpi.com Similarly, changes in pH could alter the protonation state of the carboxylic acid, leading to a measurable change in the fluorescence signal.

While specific sensing applications for this compound have not been extensively explored, the broader class of naphthalene-based fluorescent probes has been successfully employed for the detection of various analytes, including metal ions and anions. researchgate.netrsc.orgresearchgate.netnih.gov The development of sensors based on this molecule would involve studying its fluorescence response to a range of potential target species.

Supramolecular Assemblies and Nanomaterial Functionalization

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, to create complex, ordered structures. nih.govrsc.orgresearchgate.netnih.gov The functional groups present in this compound make it an excellent candidate for forming such assemblies. The carboxylic acid can form strong hydrogen bonds, while the naphthalene ring can participate in pi-pi stacking interactions. These interactions can drive the self-assembly of the molecule into various nanostructures, such as fibers, ribbons, or gels. nih.govrsc.orgresearchgate.netnih.gov

Furthermore, the ability of this compound to functionalize nanomaterials, such as gold nanoparticles, opens up possibilities for creating new hybrid materials with tailored properties. mdpi.commdpi.comnih.govresearchgate.netgoogle.com The carboxylic acid can act as a ligand to bind to the surface of the nanoparticles, while the naphthalene moiety can be used to introduce fluorescence or to mediate further interactions. The functionalization of nanoparticles with such organic molecules is a key strategy in the development of materials for applications in catalysis, sensing, and nanomedicine. mdpi.comresearchgate.net Although direct examples of the use of this compound for these purposes are scarce in the literature, the principles are well-established with similar molecules.

Self-Assembled Monolayers and Thin Film Formation

There is no specific information available in the reviewed scientific literature on the utilization of this compound for the creation of self-assembled monolayers (SAMs) or thin films. The structural components of the molecule, featuring a carboxylic acid group and a naphthyl moiety, theoretically suggest a potential for surface adsorption and intermolecular interactions that are crucial for forming such ordered structures. The carboxylic acid group could serve as an anchor to various substrates, while the aromatic naphthyl group could contribute to ordering through π-π stacking interactions.

However, without experimental evidence or published research, any discussion on its efficacy, the specific conditions for film formation, or the properties of the resulting layers would be purely speculative. Detailed research findings, including data on layer thickness, molecular orientation, and electronic properties, are not available.

Surface Functionalization of Nanoparticles and Nanostructures

Similarly, a comprehensive search did not yield any studies detailing the use of this compound for the surface functionalization of nanoparticles or nanostructures. The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, such as improving dispersion, biocompatibility, or catalytic activity. sigmaaldrich.comresearchgate.net Typically, molecules used for this purpose possess a functional group that can bind to the nanoparticle surface.

The carboxylic acid group of this compound could potentially bind to metal oxide or other types of nanoparticles. researchgate.net This functionalization could, in theory, modify the surface chemistry of the nanoparticles, for instance, by introducing hydrophobicity due to the naphthyl group. This might influence their interaction with surrounding media or other molecules.

Despite these theoretical possibilities, there are no published research findings or data to substantiate the use of this specific compound for nanoparticle functionalization. Consequently, information regarding the types of nanoparticles functionalized, the resulting properties of the nanocomposites, or their performance in any application is not available.

Advanced Analytical Methodologies for 2 2 Naphthylamino Carbonyl Benzoic Acid Research

Spectroscopic Techniques for Advanced Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 2-((2-Naphthylamino)carbonyl)benzoic acid, resolving its stereochemistry, and understanding its conformational dynamics. High-resolution techniques provide atomic-level insights that are unattainable with basic spectroscopic tools.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural confirmation of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY experiments reveal proton-proton (¹H-¹H) couplings within individual spin systems, which is critical for assigning protons on the naphthyl and benzoic acid rings.

HSQC correlates each proton signal with the carbon atom to which it is directly attached, providing an unambiguous assignment of carbon resonances.

HMBC detects longer-range couplings (typically 2-4 bonds) between protons and carbons. This is invaluable for connecting the distinct structural fragments of the molecule, for instance, by showing a correlation between the amide proton (N-H) and the carbonyl carbons of both the benzoic acid moiety and the amide group itself. The presence of rotamers around the amide bond can sometimes lead to a duplication of NMR signals, which can be studied with dynamic NMR experiments at various temperatures. mdpi.com

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline, or amorphous form, ssNMR is indispensable. Unlike in solution where molecules tumble rapidly, in the solid state, interactions such as dipolar coupling and chemical shift anisotropy are not averaged out. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to acquire high-resolution ¹³C spectra. rsc.org ssNMR can provide critical information on the molecular conformation and packing in the solid state, identify different polymorphs, and study drug-carrier interactions in formulated systems. nih.gov

Table 1: Illustrative 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Purpose in Analyzing this compound |

| COSY | ¹H – ¹H | Maps adjacent protons within the naphthyl and phthaloyl ring systems. |

| HSQC | ¹H – ¹³C (1-bond) | Assigns specific carbon signals to their directly attached protons. |

| HMBC | ¹H – ¹³C (2-4 bonds) | Confirms connectivity between structural units, e.g., linking the amide N-H proton to the carbonyl carbon and aromatic rings. |

| NOESY/ROESY | ¹H – ¹H (through space) | Provides information on spatial proximity and conformation, particularly regarding the orientation around the amide bond. |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides an exact mass measurement of the parent ion, allowing for the determination of its elemental formula with high confidence. nih.gov This is a crucial first step in confirming the identity of a synthesized compound.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to investigate the molecule's fragmentation pathways. ies.gov.pl In this technique, the parent ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation events would include:

Cleavage of the amide bond, leading to the formation of ions corresponding to 2-naphthylamine (B18577) and phthalic anhydride (B1165640) fragments.

Decarboxylation (loss of CO₂) from the benzoic acid moiety.

Fragmentations within the naphthyl and benzene (B151609) ring systems.

Analyzing these pathways helps to confirm the connectivity of the molecular structure and can be used to differentiate it from potential isomers. ies.gov.pl

Table 2: Predicted Key Fragment Ions in HRMS/MS Analysis

| Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity | Significance |

| 302.0817 | 258.0922 | CO₂ (Carbon Dioxide) | Confirms presence of a carboxylic acid group. |

| 302.0817 | 142.0602 | C₈H₅O₃ (Phthalic Anhydride fragment) | Indicates cleavage at the amide bond. |

| 302.0817 | 127.0548 | C₁₀H₇ (Naphthyl radical) | Shows fragmentation of the naphthyl moiety. |

Chromatographic Separations and Purity Assessment in Research Contexts

Chromatographic methods are essential for separating this compound from starting materials, by-products, and degradation products, thereby ensuring the purity of the material used in further research.